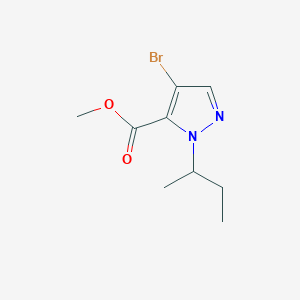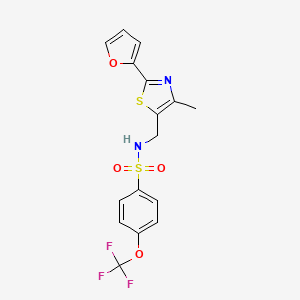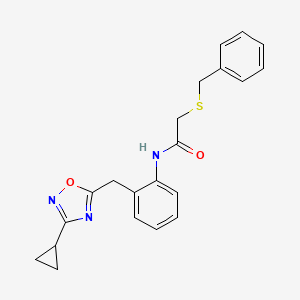![molecular formula C13H6N2O6 B2897196 3,8-Dinitrobenzo[c]chromen-6-one CAS No. 63636-78-2](/img/structure/B2897196.png)
3,8-Dinitrobenzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzo[c]chromen-6-ones can be achieved through a palladium-catalyzed C−H bond activation using diazonium salts . In the presence of Pd(OAc)2, dppp, PivOH and K2CO3, the diazonium salt can be transformed into the product through a denitrogenation/C−H bond activation/cyclization sequence in acetonitrile .Chemical Reactions Analysis
The chemical reactions involving benzo[c]chromen-6-ones can be quite complex. For instance, an efficient one-pot synthesis of a variety of benzo[c]chromen-6-one derivatives was accomplished using Cs2CO3-promoted reactions between substituted 2-hydroxychalcones and β-ketoesters .Wissenschaftliche Forschungsanwendungen
Green Synthesis Approaches
The development of eco-friendly synthesis methods for chromene derivatives, including compounds related to 3,8-Dinitrobenzo[c]chromen-6-one, has been a significant area of research. A study by Esmaeilpour et al. (2015) introduced a green, one-pot, three-component synthesis method for tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using a magnetic nanocatalyst under ultrasonic irradiation or reflux conditions. This method offers advantages such as operational simplicity, excellent yields, and the reusability of the catalyst without significant loss of activity (Esmaeilpour, Javidi, Dehghani, & Nowroozi Dodeji, 2015).
Microwave-Assisted Synthesis
Microwave-assisted cyclization under mildly basic conditions has been explored for the synthesis of 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, demonstrating a method that yields these compounds efficiently (Dao, Ho, Lim, & Cho, 2018). This technique underscores the role of modern synthesis methods in enhancing the efficiency and sustainability of chemical processes.
Catalytic Applications
Research into catalysis has shown that this compound derivatives can be synthesized through innovative catalytic methods. Singha et al. (2015) developed an efficient methodology for synthesizing fused heterocycles, including 6H-benzo[c]chromenes, through intramolecular O-/N-arylations, highlighting the potential of these compounds in the creation of complex molecular architectures (Singha, Ahmed, Nuree, Ghosh, & Ray, 2015).
Photovoltaic Applications
In the field of material science, graphene linked to dinitrobenzoyl (a related compound to this compound) has been investigated as an electron acceptor in organic bulk heterojunction photovoltaic devices. Stylianakis et al. (2012) demonstrated that linking 3,5-dinitrobenzoyl to graphene oxide significantly improves the performance of photovoltaic devices, indicating the potential of chromene derivatives in enhancing renewable energy technologies (Stylianakis, Spyropoulos, Stratakis, & Kymakis, 2012).
Synthetic Methodologies
A comprehensive review by Mazimba (2016) on synthetic protocols for 6H-benzo[c]chromen-6-ones, which are closely related to this compound, sheds light on various synthetic approaches, highlighting their pharmacological importance and the need for efficient synthetic strategies due to limited natural availability (Mazimba, 2016).
Wirkmechanismus
Target of Action
The primary target of 3,8-dinitro-6H-benzo[c]chromen-6-one is Phosphodiesterase II (PDE2) . PDE2 is an enzyme that plays a crucial role in cellular signal transduction by breaking down the second messengers cAMP and cGMP, which are involved in a variety of physiological responses.
Mode of Action
3,8-dinitro-6H-benzo[c]chromen-6-one interacts with its target, PDE2, by inhibiting its activity . This inhibition prevents the breakdown of cAMP and cGMP, leading to an increase in their levels within the cell. The elevated levels of these second messengers can then amplify the response of the cell to various signals.
Biochemical Pathways
The inhibition of PDE2 affects multiple biochemical pathways. One of the key pathways influenced is the cAMP/PKA pathway . Increased levels of cAMP lead to the activation of Protein Kinase A (PKA), which can phosphorylate a variety of target proteins, leading to changes in their activity, localization, and association with other proteins .
Pharmacokinetics
Related compounds, such as urolithins (hydroxylated 6h-benzo[c]chromen-6-ones), are known to be the main bioavailable metabolites of ellagic acid (ea), suggesting that 3,8-dinitro-6h-benzo[c]chromen-6-one may have similar properties .
Result of Action
The result of 3,8-dinitro-6H-benzo[c]chromen-6-one’s action is an increase in the levels of cAMP and cGMP within the cell. This can lead to a variety of cellular effects, depending on the specific cell type and the signals it is receiving. For example, in neurons, increased cAMP levels can enhance synaptic plasticity, which is crucial for learning and memory .
Action Environment
The action of 3,8-dinitro-6H-benzo[c]chromen-6-one can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound. Additionally, the presence of other molecules can influence the compound’s efficacy, as they may compete with 3,8-dinitro-6H-benzo[c]chromen-6-one for binding to PDE2 .
Biochemische Analyse
Biochemical Properties
3,8-Dinitro-6H-benzo[c]chromen-6-one has been evaluated for its potential as a phosphodiesterase II inhibitor . It interacts with enzymes such as phosphodiesterase II, affecting their activity . The nature of these interactions is inhibitory, with the compound reducing the activity of the enzyme .
Cellular Effects
The effects of 3,8-Dinitro-6H-benzo[c]chromen-6-one on cells have been studied in vitro . It has been found to have an optimal inhibitory potential, exhibiting comparable activity to that of BAY 60-7550 in cell level studies . It influences cell function by inhibiting the activity of phosphodiesterase II, an enzyme involved in cellular signaling pathways .
Molecular Mechanism
The molecular mechanism of action of 3,8-Dinitro-6H-benzo[c]chromen-6-one involves binding interactions with biomolecules such as enzymes . It acts as an inhibitor of phosphodiesterase II, reducing its activity and thereby causing changes in cellular signaling and gene expression .
Temporal Effects in Laboratory Settings
The effects of 3,8-Dinitro-6H-benzo[c]chromen-6-one over time in laboratory settings have not been extensively studied. Its inhibitory effects on phosphodiesterase II have been observed in vitro .
Metabolic Pathways
3,8-Dinitro-6H-benzo[c]chromen-6-one is a derivative of urolithins, which are metabolites of ellagic acid . The metabolic pathways involving this compound, as well as any enzymes or cofactors it interacts with, have not been extensively studied.
Eigenschaften
IUPAC Name |
3,8-dinitrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6N2O6/c16-13-11-5-7(14(17)18)1-3-9(11)10-4-2-8(15(19)20)6-12(10)21-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZIRHVCRVHSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC3=C2C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2897113.png)

![(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)benzylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2897115.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2897119.png)

![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2897123.png)


![5-chloro-N-[3-(3-methyl-1-phenylpyrazol-4-yl)propyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2897126.png)


![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2897135.png)
